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Abstract

Aurantiol, a Schiff base formed from the condensation of hydroxycitronellal and methyl
anthranilate, is a well-established compound, primarily recognized for its significant role in the
fragrance industry.[1] Its distinct sweet, floral, and orange-blossom aroma has made it a staple
in perfumery for decades.[2] Beyond its olfactory properties, Aurantiol serves as an excellent
model compound for the study of Schiff bases, a class of compounds with profound
implications in both chemistry and biology. This technical guide provides an in-depth
exploration of Aurantiol, covering its synthesis, physicochemical properties, and analytical
characterization. Detailed experimental protocols are provided, and key concepts are
visualized through logical and signaling pathway diagrams. While Aurantiol itself is not
extensively studied for its biological activity, this guide also delves into the broader significance
of the Schiff base linkage in biological systems, offering a comprehensive resource for
researchers in organic synthesis, analytical chemistry, and drug development.

Introduction to Aurantiol as a Model Schiff Base

A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom
connected to an aryl or alkyl group, but not hydrogen.[3] This imine linkage is formed through
the condensation of a primary amine with an aldehyde or ketone. The formation of the C=N
bond is a reversible reaction, and the stability of the resulting Schiff base can be influenced by
steric and electronic factors.
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Aurantiol, with the IUPAC name methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate,
is a classic example of a Schiff base. Its synthesis involves the reaction between the aldehyde
group of hydroxycitronellal and the primary amine group of methyl anthranilate.[4] The resulting
molecule possesses a combination of functional groups, including an imine, a hydroxyl group,
an ester, and an aromatic ring, making it an interesting subject for chemical and spectroscopic
analysis. Its high molecular weight and viscous nature are characteristic of many Schiff bases
used in the fragrance industry, contributing to their longevity and fixative properties.[5][6]

Physicochemical and Spectroscopic Properties of
Aurantiol

Aurantiol is a viscous, pale yellow to amber liquid with a characteristic floral scent.[1] A
summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Aurantiol

Property Value Reference(s)
Molecular Formula C1sH27NOs [1]
Molecular Weight 305.42 g/mol [4]
Appearance I-Dalt-a yellow to amber viscous o
liquid

Odor Profile Floral, orange blossom, sweet [1][5]
CAS Number 89-43-0 [1]
Density ~1.052 g/mL [5]
Refractive Index ~1.543 [5]
Boiling Point 162 °C [4]
Vapor Pressure 0.003 mmHg @ 20°C [4]
Flash Point 140 °C (284 °F) [4]

Spectroscopic Characterization
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Detailed spectroscopic data for Aurantiol, particularly NMR and IR, are not readily available in

peer-reviewed literature. Therefore, a theoretical analysis of the expected spectral features is

provided below, based on the known chemical structure.

e 1H NMR: The proton NMR spectrum of Aurantiol is expected to be complex due to the

number of different proton environments. Key expected signals include:

Aromatic Protons: Signals in the range of 6.5-8.0 ppm corresponding to the protons on the
substituted benzene ring of the methyl anthranilate moiety.

Imine Proton (-CH=N-): A characteristic signal in the downfield region, typically between
8.0 and 8.5 ppm.

Methyl Ester Protons (-OCHs): A singlet around 3.8-4.0 ppm.

Aliphatic Protons: A series of multiplets and singlets in the upfield region (0.8-2.5 ppm)
corresponding to the various methyl and methylene groups of the hydroxycitronellal
backbone. The protons on the carbon adjacent to the imine and the hydroxyl group would
be expected to be shifted further downfield within this region.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on
concentration and solvent.

e 13C NMR: The carbon NMR spectrum will show a distinct peak for each of the 18 carbon

atoms in their unique chemical environments. Expected key signals include:

[¢]

[¢]

o

[e]

o

Carbonyl Carbon (-C=0): A signal in the downfield region, typically around 165-175 ppm.

Imine Carbon (-C=N-): A signal also in the downfield region, generally between 160 and
170 ppm.

Aromatic Carbons: A set of signals between 110 and 150 ppm.

Methyl Ester Carbon (-OCHs): A signal around 50-55 ppm.

Aliphatic Carbons: A series of signals in the upfield region (10-70 ppm). The carbon
bearing the hydroxyl group would be expected in the 60-70 ppm range.
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The FTIR spectrum of Aurantiol would display characteristic absorption bands corresponding
to its various functional groups:

e O-H Stretch: A broad band in the region of 3200-3600 cm~* due to the hydroxyl group.

e C-H Stretch (aliphatic): Multiple sharp bands just below 3000 cm~1.

e C-H Stretch (aromatic): Weaker bands just above 3000 cm™1,

e C=0 Stretch (ester): A strong, sharp absorption band around 1700-1730 cm~1.

e C=N Stretch (imine): A medium to strong absorption band in the region of 1640-1690 cm~1.
e C=C Stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm~1 region.

o C-O Stretch (ester and alcohol): Strong bands in the fingerprint region, typically between
1000 and 1300 cm™1.

GC-MS is a key analytical technique for the characterization of Aurantiol. The mass spectrum
of Aurantiol shows a molecular ion peak (M+) at an m/z of 305.1, corresponding to its
molecular weight. The fragmentation pattern provides structural information. A proposed
fragmentation pattern is detailed in the experimental protocols section.

Synthesis and Experimental Protocols

The synthesis of Aurantiol is a straightforward condensation reaction. A common and efficient
method is the simple condensation technique.[5]

Synthesis of Aurantiol via Simple Condensation

This protocol is adapted from the literature and provides a general procedure for the synthesis
of Aurantiol.[5]

Materials:
o Hydroxycitronellal (1 mole equivalent)

o Methyl anthranilate (1 mole equivalent)
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Round-bottom flask

Heating mantle with magnetic stirrer

Condenser (optional, for longer reaction times)

Vacuum source (for removal of water)
Procedure:

e To a clean, dry round-bottom flask, add equimolar amounts of hydroxycitronellal and methyl
anthranilate.

e The mixture is heated to approximately 90-110°C with continuous stirring.

e The reaction is allowed to proceed for 30 minutes to 1 hour.[5] The formation of water as a
by-product will be observed.

» To drive the equilibrium towards the product, the water by-product can be removed by
applying a vacuum while maintaining the temperature.

e The reaction progress can be monitored by techniques such as Thin Layer Chromatography
(TLC) or Gas Chromatography (GC).

e Upon completion, the crude Aurantiol is obtained as a viscous liquid.
Purification:

For many applications in the fragrance industry, the crude product may be of sufficient purity.
For higher purity, the following methods can be employed:

» Vacuum Distillation: To remove unreacted starting materials and other volatile impurities.

« Column Chromatography: Using a suitable stationary phase (e.g., silica gel) and eluent
system to isolate the pure Aurantiol.

Expected Yield:
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Yields of up to 77.57% have been reported using the simple condensation method.[5]

Characterization Protocol: GC-MS Analysis

Instrumentation:

e Gas chromatograph coupled with a mass spectrometer (GC-MS).
o Capillary column suitable for fragrance analysis (e.g., HP-5).

GC Conditions (example):

« Injector Temperature: 250°C

e Oven Program: Initial temperature of 100°C, hold for 5 minutes, then ramp to 250°C at
15°C/min, and hold for 5 minutes.

o Carrier Gas: Helium

« Injection Mode: Split

MS Conditions (example):

« lonization Mode: Electron Impact (EI)
e Scan Range: 40-400 m/z

Sample Preparation:

A dilute solution of the synthesized Aurantiol in a suitable solvent (e.g., ethanol or
dichloromethane) is prepared.

Data Analysis:

The retention time of the Aurantiol peak is determined. The mass spectrum of the peak is
analyzed for the molecular ion (m/z 305.1) and characteristic fragment ions. The fragmentation
pattern can be compared with literature data or predicted fragmentation pathways to confirm
the structure.
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Visualizations: Diagrams and Workflows
Chemical Synthesis of Aurantiol
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Caption: Reaction scheme for the synthesis of Aurantiol.

General Mechanism of Schiff Base Formation
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Caption: General mechanism of Schiff base formation.

Experimental Workflow for Aurantiol Synthesis and
Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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